

Introduction: Unveiling 5-(Benzyloxy)pentan-2-ol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 5-(Benzyloxy)pentan-2-ol

CAS No.: 194794-54-2

Cat. No.: B2501795

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5-(Benzyloxy)pentan-2-ol is a bifunctional organic molecule featuring a secondary alcohol and a benzyl ether. This unique combination of functional groups makes it a valuable intermediate and building block in modern organic synthesis. The benzyl ether provides a robust protecting group for the primary alcohol at the 5-position, which can be selectively removed under specific conditions, while the secondary alcohol at the 2-position offers a reactive site for a multitude of chemical transformations. Its structural framework is of significant interest to researchers and drug development professionals, as the benzyloxy motif is a recognized pharmacophore in various biologically active compounds, including monoamine oxidase (MAO) inhibitors.^[1] This guide provides a comprehensive overview of the chemical properties, a validated synthetic protocol, spectroscopic characterization, and potential applications of **5-(Benzyloxy)pentan-2-ol**, grounded in established chemical principles.

Physicochemical and Structural Properties

The core characteristics of **5-(Benzyloxy)pentan-2-ol** are summarized below. These properties are fundamental for its handling, reaction setup, and purification.

Property	Value	Source
CAS Number	194794-54-2	[2]
Molecular Formula	C ₁₂ H ₁₈ O ₂	[2]
Molecular Weight	194.27 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[3]
Purity	Typically available at ≥95%	[2]
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water.	Inferred from structure[3]
Storage	Store in a tightly sealed container in a dry, well-ventilated place at room temperature.	[2]

Structural Identifiers:

- IUPAC Name: **5-(benzyloxy)pentan-2-ol**[2]
- SMILES: CC(O)CCCOC1=CC=CC=C1
- InChI Key: MQAOYJYQYFYIE-UHFFFAOYSA-N[2]

Synthesis and Purification: A Validated Protocol

The synthesis of **5-(benzyloxy)pentan-2-ol** can be efficiently achieved from commercially available 1,4-pentanediol. The strategy involves the selective protection of the primary hydroxyl group as a benzyl ether, followed by the oxidation of the secondary alcohol to a ketone, and subsequent reduction. This approach is favored due to the higher reactivity of the primary alcohol in Williamson ether synthesis, allowing for regioselective protection.

Experimental Protocol: Three-Step Synthesis

Step 1: Monobenylation of 1,4-Pentanediol

- To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add 1,4-pentanediol (1.0 eq) dropwise.
- Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
- Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.05 eq) dropwise.
- Stir the reaction at room temperature overnight.
- Quench the reaction carefully by the slow addition of water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-(benzyloxy)pentan-1-ol.

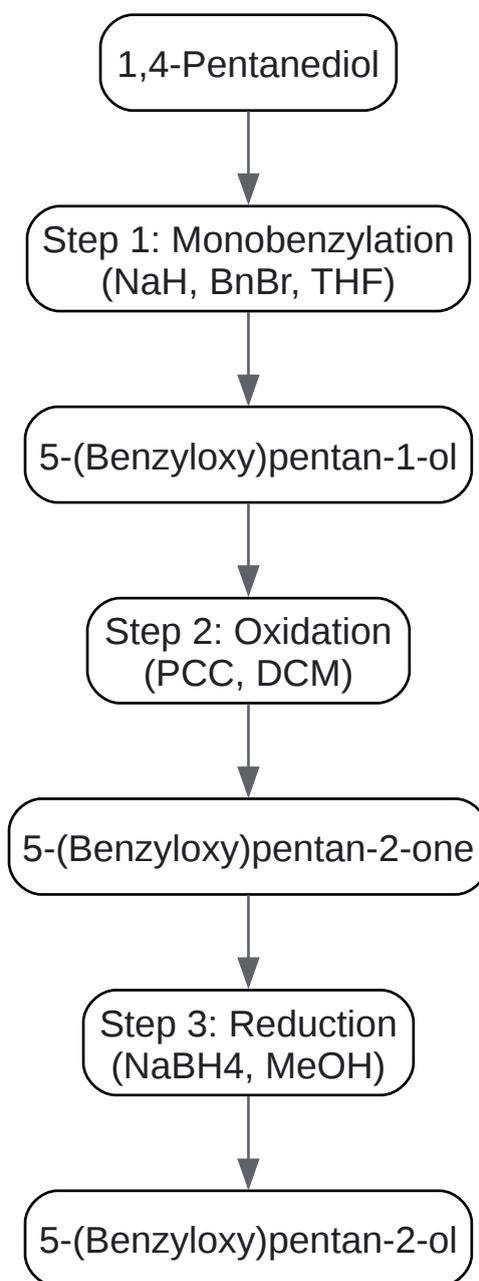
Step 2: Oxidation to 5-(Benzyloxy)pentan-2-one

- Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).
- Add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.
- Stir the mixture at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
- Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the chromium salts.
- Concentrate the filtrate under reduced pressure. The resulting crude 5-(benzyloxy)pentan-2-one is often of sufficient purity for the next step.^[4]

Step 3: Reduction to **5-(Benzyloxy)pentan-2-ol**

- Dissolve the crude ketone from Step 2 (1.0 eq) in methanol (MeOH) and cool to 0 °C.
- Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
- Stir the reaction at 0 °C for 1 hour.
- Quench the reaction by the slow addition of acetone, followed by water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
- Purify the final product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford **5-(Benzyloxy)pentan-2-ol**.

Synthetic Workflow Diagram



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Caption: A three-step synthetic route to **5-(benzyloxy)pentan-2-ol**.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of **5-(Benzyloxy)pentan-2-ol**. Below are the expected spectral data based on its structure and comparison with similar compounds.^{[5][6]}

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Rationale
~7.35 - 7.25	m	5H	Ar-H	Aromatic protons of the benzyl group.
~4.50	s	2H	-O-CH ₂ -Ph	Methylene protons adjacent to the aromatic ring and ether oxygen.
~3.80	m	1H	-CH(OH)-	Methine proton of the secondary alcohol.
~3.50	t	2H	-CH ₂ -O-Bn	Methylene protons adjacent to the ether oxygen.
~2.50	br s	1H	-OH	Labile proton of the hydroxyl group.
~1.80 - 1.50	m	4H	-CH(OH)-CH ₂ -CH ₂ -	Methylene protons of the pentyl chain.
~1.20	d	3H	-CH(OH)-CH ₃	Methyl protons coupled to the methine proton.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale
~138.5	Ar-C (quaternary)	Quaternary aromatic carbon attached to the benzylic CH ₂ .
~128.4	Ar-CH	Aromatic methine carbons.
~127.7	Ar-CH	Aromatic methine carbons.
~127.5	Ar-CH	Aromatic methine carbons.
~73.0	-O-CH ₂ -Ph	Benzylic carbon of the ether.
~70.0	-CH ₂ -O-Bn	Aliphatic carbon attached to the ether oxygen.
~67.5	-CH(OH)-	Carbon bearing the hydroxyl group.
~38.5	-CH(OH)-CH ₂ -	Aliphatic carbon adjacent to the alcohol.
~29.0	-CH ₂ -CH ₂ -CH ₂ -	Central aliphatic carbon.
~23.5	-CH(OH)-CH ₃	Methyl carbon.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group	Description
~3400 (broad)	O-H	Alcohol O-H stretch.
~3030	C-H (aromatic)	Aromatic C-H stretch.
~2930, 2860	C-H (aliphatic)	Aliphatic C-H stretch.
~1495, 1450	C=C	Aromatic ring skeletal vibrations.
~1100	C-O	Ether and alcohol C-O stretch.

Mass Spectrometry (Electron Ionization, EI-MS)

The EI-MS spectrum is expected to show fragmentation patterns characteristic of both the benzyl ether and the secondary alcohol.

m/z	Proposed Fragment	Rationale
194	$[M]^+$	Molecular ion peak.
179	$[M - CH_3]^+$	Loss of a methyl group.
107	$[C_7H_7O]^+$	Benzyloxonium ion.
91	$[C_7H_7]^+$	Tropylium ion (base peak).
45	$[C_2H_5O]^+$	Cleavage alpha to the secondary alcohol.

Chemical Reactivity and Applications in Drug Development

The reactivity of **5-(benzyloxy)pentan-2-ol** is dictated by its two functional groups.

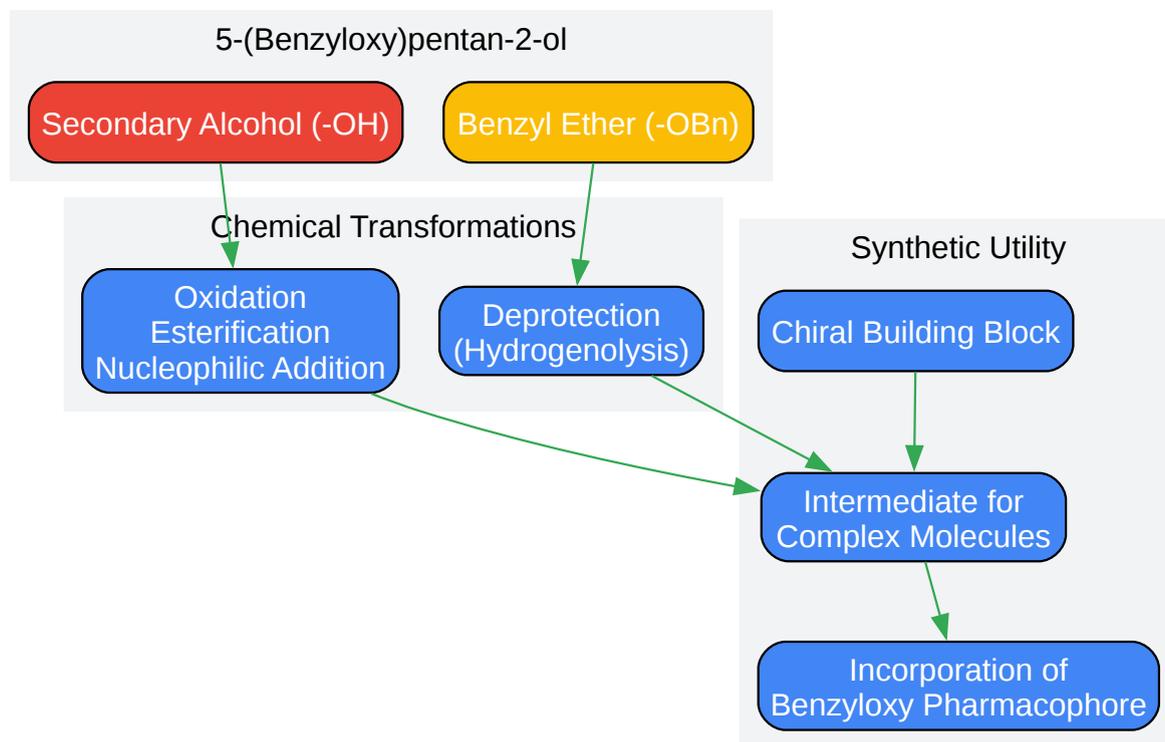
- **Secondary Alcohol:** The hydroxyl group can undergo oxidation to the corresponding ketone, esterification, etherification, or be used as a nucleophile in various coupling reactions. It can also be converted into a leaving group for substitution or elimination reactions.
- **Benzyl Ether:** The benzyl group is a stable protecting group for the primary alcohol, resistant to many reaction conditions (e.g., basic, nucleophilic, mild acidic, and some oxidative/reductive conditions). It can be readily cleaved by catalytic hydrogenolysis (e.g., H_2 , Pd/C), providing a strategic advantage in multi-step synthesis.

Role as a Synthon in Medicinal Chemistry

The structural motif of a protected diol is a common feature in the synthesis of complex natural products and pharmaceuticals. **5-(Benzyloxy)pentan-2-ol** serves as a versatile chiral or racemic building block. For instance, chiral versions of this molecule could be key intermediates in the synthesis of molecules like posaconazole, where similar protected alcohol fragments are utilized.^[7] The benzyloxy group itself is a key feature in several drug classes, contributing to binding affinity at biological targets.^[1] Its presence in synthetic intermediates

like **5-(benzyloxy)pentan-2-ol** allows for the direct incorporation of this important pharmacophore.

Logical Relationship Diagram



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Caption: Reactivity and applications of **5-(benzyloxy)pentan-2-ol**.

Safety and Handling

As a laboratory chemical, **5-(Benzyloxy)pentan-2-ol** must be handled with appropriate precautions.

GHS Hazard Classification:[2]

- Pictogram: GHS07 (Exclamation Mark)

- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Recommended Handling Procedures:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of vapor or mist.
- Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
- Store away from strong oxidizing agents.[8]

Conclusion

5-(Benzyloxy)pentan-2-ol is a strategically important molecule for synthetic chemists. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it a reliable building block. The presence of both a reactive secondary alcohol and a cleavable benzyl ether protecting group provides significant synthetic flexibility, positioning this compound as a valuable tool for researchers in academia and industry, particularly those engaged in the design and synthesis of novel therapeutic agents.

References

- M. A. T. Abdel-Maksoud, et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. PMC. [\[Link\]](#)
- Agilent Technologies, Inc. (2019). 2-Pentanol - Safety Data Sheet. [\[Link\]](#)
- PubChem. 5-(Benzyloxy)pentan-1-ol. [\[Link\]](#)
- American Chemical Society. (2024). Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. ACS Omega.
- PubChem. 5-(Benzyloxy)pentan-2-one. [\[Link\]](#)
- PubChem. 2-Pentanol. [\[Link\]](#)
- National Institute of Standards and Technology. 2-Pentanol - NIST WebBook. [\[Link\]](#)
- Google Patents. CN103936564A - Method for preparing (2S, 3R)
- Chemos GmbH&Co.KG. Safety Data Sheet: 2-(Benzyloxy)ethanol. [\[Link\]](#)
- ATB (Automated Topology Builder). (2R)-2-Pentanol. [\[Link\]](#)

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Sources

- 1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. 5-(Benzyloxy)pentan-2-ol | 194794-54-2 [sigmaaldrich.com]
- 3. CAS 4541-15-5: 5-benzyloxy-1-pentanol | CymitQuimica [cymitquimica.com]
- 4. 5-(Benzyloxy)pentan-2-one | C12H16O2 | CID 281268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- [5. 2-Pentanol\(6032-29-7\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [6. 2-Benzyloxyethanol\(622-08-2\) 1H NMR \[m.chemicalbook.com\]](#)
- [7. CN103936564A - Method for preparing \(2S, 3R\)-2-benzyloxy-3-pentanol as intermediate of posaconazole - Google Patents \[patents.google.com\]](#)
- [8. fishersci.com \[fishersci.com\]](#)
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